molecular formula C14H17ClO5 B14661621 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 40698-24-6

2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B14661621
CAS No.: 40698-24-6
M. Wt: 300.73 g/mol
InChI Key: IZRUZEFLRNHIRM-UHFFFAOYSA-N
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Description

2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of an acetyloxy group, a chlorophenoxy group, and a methylpropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenoxy)ethanol with 2-methylpropanoic acid in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at a moderate temperature to facilitate the esterification process.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

    Solvent: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 2-(4-chlorophenoxy)ethanol and 2-methylpropanoic acid.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.

Major Products Formed

    Hydrolysis: 2-(4-chlorophenoxy)ethanol, 2-methylpropanoic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)ethanol: Shares the chlorophenoxy group but lacks the acetyloxy and methylpropanoate groups.

    2-(4-Chlorophenoxy)ethyl thiocyanate: Contains a thiocyanate group instead of the acetyloxy and methylpropanoate groups.

    2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of the acetyloxy and methylpropanoate groups.

Uniqueness

2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

40698-24-6

Molecular Formula

C14H17ClO5

Molecular Weight

300.73 g/mol

IUPAC Name

2-acetyloxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C14H17ClO5/c1-10(16)18-8-9-19-13(17)14(2,3)20-12-6-4-11(15)5-7-12/h4-7H,8-9H2,1-3H3

InChI Key

IZRUZEFLRNHIRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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